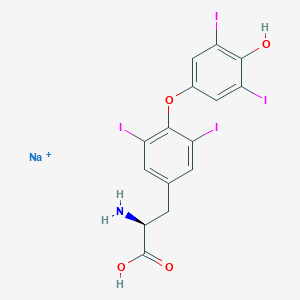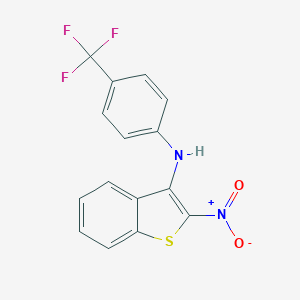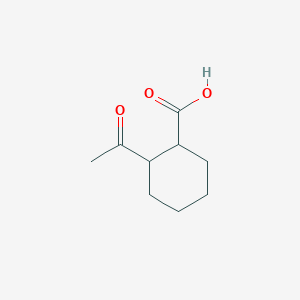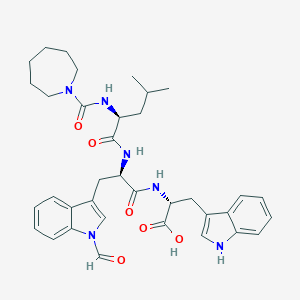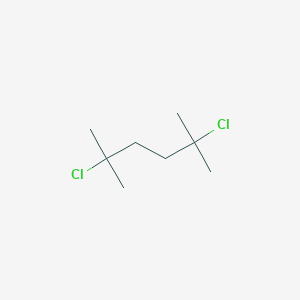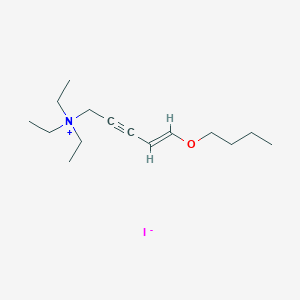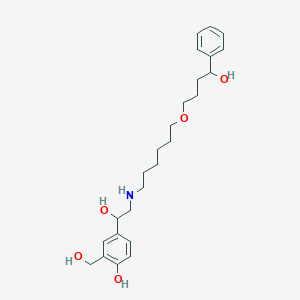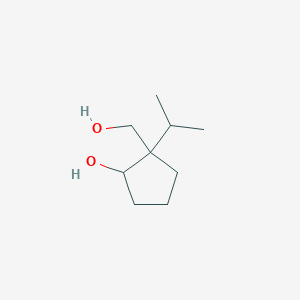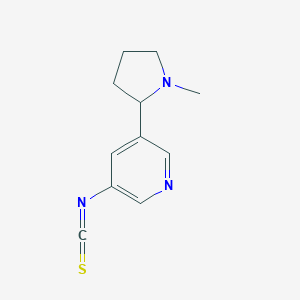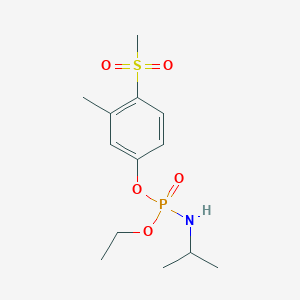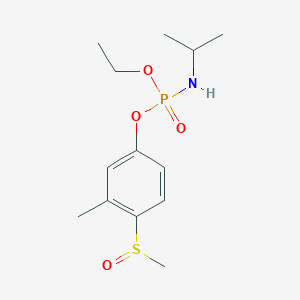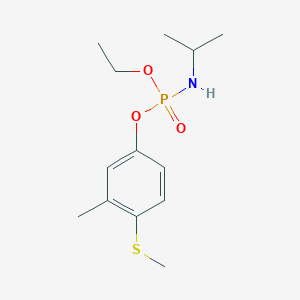![molecular formula C19H25NO6 B133171 2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid CAS No. 144787-23-5](/img/structure/B133171.png)
2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid is a chemical compound with the molecular formula C19H25NO6 and a molecular weight of 363.4 g/mol . This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid typically involves the protection of functional groups and the formation of ester bonds. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are generally mild, allowing for the conversion of sterically demanding and acid-labile substrates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of complex organic molecules
作用机制
The mechanism of action for 2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- N-[(Phenylmethoxy)carbonyl]-3-allyl-D-aspartic acid 1-tert-butyl ester
- N-[(Phenylmethoxy)carbonyl]-3-allyl-L-glutamic acid 1-tert-butyl ester
Uniqueness
2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid is unique due to its specific molecular structure, which allows for selective interactions in chemical and biological systems. This makes it a valuable compound for targeted research applications .
属性
CAS 编号 |
144787-23-5 |
|---|---|
分子式 |
C19H25NO6 |
分子量 |
363.4 g/mol |
IUPAC 名称 |
2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid |
InChI |
InChI=1S/C19H25NO6/c1-5-9-14(16(21)22)15(17(23)26-19(2,3)4)20-18(24)25-12-13-10-7-6-8-11-13/h5-8,10-11,14-15H,1,9,12H2,2-4H3,(H,20,24)(H,21,22)/t14?,15-/m0/s1 |
InChI 键 |
SXDKIZPHXVFDPJ-LOACHALJSA-N |
SMILES |
CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
同义词 |
N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate](/img/structure/B133088.png)

